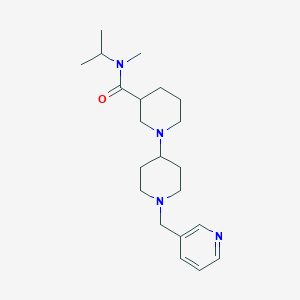![molecular formula C16H15N3O2 B5336806 2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5336806.png)
2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of pyrazolo[1,5-a]pyridine derivatives and has been found to possess a range of biological activities.
作用機序
The mechanism of action of 2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide involves the inhibition of certain enzymes and receptors. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory process. It has also been shown to inhibit the activity of certain receptors, including the adenosine A3 receptor and the P2X7 receptor. The exact mechanism of action of the compound is still being studied, and further research is needed to fully understand its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to possess anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide in lab experiments is its high potency and specificity. The compound has been shown to have a high affinity for its target enzymes and receptors, making it a valuable tool for studying their biological functions. However, one limitation of using the compound is its potential toxicity. Further research is needed to determine the optimal dosage and administration route to minimize any potential adverse effects.
将来の方向性
There are several future directions for research on 2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide. One area of interest is the development of novel therapeutics based on the compound's pharmacological properties. The compound has been shown to have potential applications in the treatment of inflammatory conditions, cancer, and neurodegenerative diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
合成法
The synthesis of 2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide involves the reaction of 3-amino-5-methoxypyrazole with 2-bromo-4-methoxyacetophenone in the presence of potassium carbonate. The resulting intermediate is then reacted with 7-bromo-3-chloropyridine in the presence of cesium carbonate to yield the final product. The synthesis method has been optimized to yield a high purity product with good yield.
科学的研究の応用
2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide has been extensively studied for its potential applications in the field of drug discovery. It has been found to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to inhibit the activity of certain enzymes and receptors, making it a promising candidate for the development of novel therapeutics.
特性
IUPAC Name |
2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-11-16(20)18-13-5-2-4-12(10-13)15-7-3-6-14-8-9-17-19(14)15/h2-10H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKPIKVUILUPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)C2=CC=CC3=CC=NN32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B5336729.png)
![3-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5336736.png)
![N-[(5-methoxy-1H-indol-2-yl)methyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5336746.png)

![1-methyl-1'-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5336763.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5,6-trimethyl-2(1H)-pyridinone](/img/structure/B5336765.png)
![4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]methyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B5336768.png)
![8-(2-hydroxyethyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5336776.png)
![N-[4-(1-piperidinyl)benzyl]propanamide](/img/structure/B5336788.png)


![3-[6-(dimethylamino)pyridin-3-yl]-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5336825.png)

![1-(5-methoxy-1H-indazol-3-yl)-N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5336838.png)
